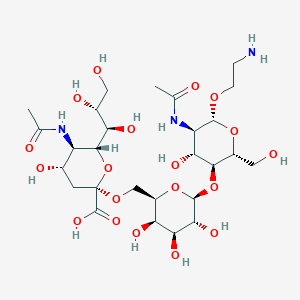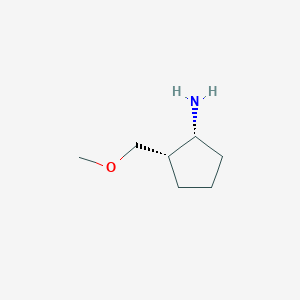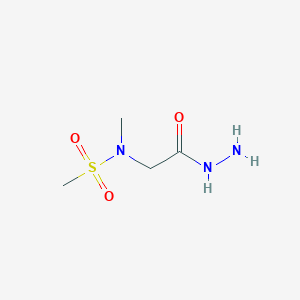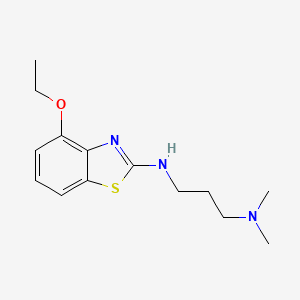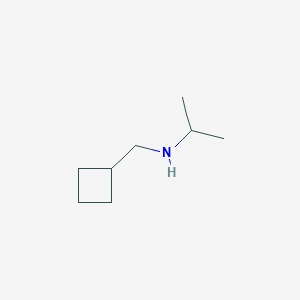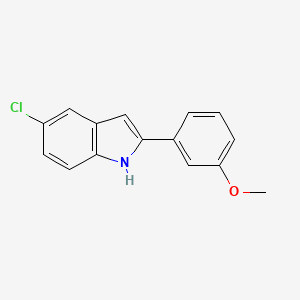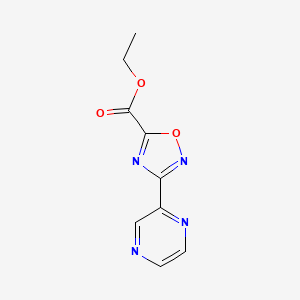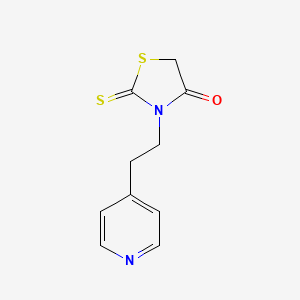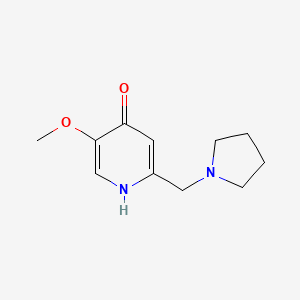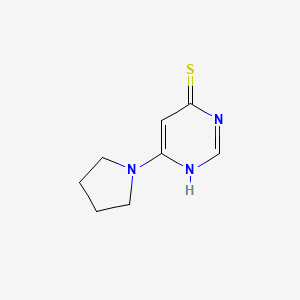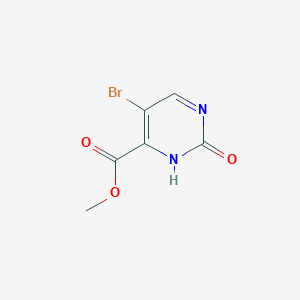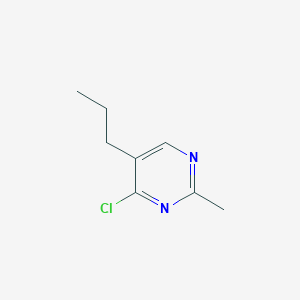
4-Chloro-2-methyl-5-propylpyrimidine
Vue d'ensemble
Description
4-Chloro-2-methyl-5-propylpyrimidine is a halogenated heterocycle . It has the empirical formula C8H11ClN2 and a molecular weight of 170.64 . It is usually sold in solid form .
Molecular Structure Analysis
The SMILES string representation of 4-Chloro-2-methyl-5-propylpyrimidine is ClC(N=C©N=C1)=C1CCC . This provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Chloro-2-methyl-5-propylpyrimidine is a solid compound . It has a molecular weight of 170.64 .Applications De Recherche Scientifique
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in the synthesis of pyranopyrimidine scaffolds, including 4-Chloro-2-methyl-5-propylpyrimidine derivatives, which are vital for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These catalysts, ranging from organocatalysts, metal catalysts, to nanocatalysts, facilitate the development of substituted pyrano[2,3-d]pyrimidine derivatives through one-pot multicomponent reactions, highlighting their significance in the advancement of lead molecules in research (Parmar, Vala, & Patel, 2023).
Pharmacological Principles of Prodrugs
In the realm of chemotherapy, particularly for the treatment of solid tumors, prodrugs like capecitabine, UFT, and S-1 have been developed as derivatives of 5-fluorouracil (5-FU), which itself is a cornerstone in cancer treatment. These prodrugs, undergoing metabolic transformations in the body to release the active 5-FU, aim at enhancing the therapeutic effectiveness and reducing toxicity. Their development and clinical pharmacology, underlined by biomodulation strategies, are essential in understanding the targeted therapy approaches in oncology, offering insights into the applications of related pyrimidine derivatives (Malet-Martino & Martino, 2002).
Environmental Impact and Degradation
Triclosan, a related compound, emphasizes the environmental persistence and toxicity of chlorinated pyrimidines, showcasing their presence in various ecosystems due to partial elimination in sewage treatment plants. The degradation pathways leading to potentially more toxic and persistent by-products underline the environmental implications of using such compounds and the necessity for further research into their safer degradation and removal (Bedoux et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-2-methyl-5-propylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-4-7-5-10-6(2)11-8(7)9/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBCAEDPKQHTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650945 | |
| Record name | 4-Chloro-2-methyl-5-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-5-propylpyrimidine | |
CAS RN |
959239-77-1 | |
| Record name | 4-Chloro-2-methyl-5-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



